2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C22H16ClN5O and its molecular weight is 401.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.1043378 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Pathways and Disposition
Compounds similar to the specified chemical often undergo detailed pharmacokinetic studies, including their absorption, distribution, metabolism, and excretion (ADME) in organisms. For instance, studies on related compounds like Ticagrelor have shown that these substances are rapidly absorbed and metabolized, with significant excretion through feces and urine, indicating the importance of understanding the metabolic pathways for novel therapeutic agents (Teng, Oliver, Hayes, & Butler, 2010).
Environmental Impact and Exposure
Research on environmental exposure to similar chemical compounds, such as organophosphorus and pyrethroid pesticides, highlights the significance of assessing environmental and human health risks associated with chemical exposure. Such studies underscore the need for monitoring and regulating the use of these chemicals to mitigate potential adverse effects on human health, especially in vulnerable populations like children (Babina, Dollard, Pilotto, & Edwards, 2012).
Neurotoxicity and Health Risks
The investigation of neurotoxicity and health risks associated with chemical exposure is critical in the research and development of new compounds. Studies on compounds like 3-amino-5-mercapto-1,2,4-triazole have shown potential health risks, including new-onset asthma, associated with exposure to certain chemicals, emphasizing the importance of evaluating the health implications of novel substances (Hnizdo, Sylvain, Lewis, Pechter, & Kreiss, 2004).
Carcinogenic Potential
The carcinogenic potential of heterocyclic amines, similar in structure to the specified compound, is a significant concern in scientific research. Studies have focused on the identification and quantification of carcinogenic compounds in the human body, which are crucial for assessing cancer risk and developing strategies to minimize exposure (Ushiyama, Wakabayashi, Hirose, Itoh, Sugimura, & Nagao, 1991).
Pharmacological Applications
Compounds with specific pharmacological targets, such as those affecting the GABA-A alpha2/3 receptor, have been studied for their therapeutic potential. These studies provide insights into the pharmacodynamics and therapeutic applications of novel compounds, which can be crucial for developing new medications (Polsky-Fisher, Vickers, Cui, Subramanian, Arison, Agrawal, Goel, Vessey, Murphy, Lasseter, Simpson, & Vega, 2006).
Properties
IUPAC Name |
4-(2-chlorophenyl)-11-(2-phenylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O/c23-18-9-5-4-8-16(18)20-25-22-24-14-17-19(28(22)26-20)11-13-27(21(17)29)12-10-15-6-2-1-3-7-15/h1-9,11,13-14H,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEABTIBAHLJIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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